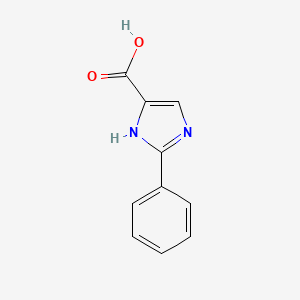

2-Phenyl-1H-imidazole-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-1H-imidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-10(14)8-6-11-9(12-8)7-4-2-1-3-5-7/h1-6H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCAXKZJNJCKTQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77498-98-7 | |

| Record name | 2-Phenyl-1H-imidazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77498-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-phenyl-1H-imidazole-4-carboxylic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07803 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-phenyl-1H-imidazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.526 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENYLIMIDAZOLE-4-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HGH57KDY8T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Phenyl-1H-imidazole-4-carboxylic acid synthesis pathway

An In-Depth Technical Guide to the Synthesis of 2-Phenyl-1H-imidazole-4-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The imidazole scaffold is a crucial pharmacophore found in numerous natural products and therapeutic agents.[1][2] This document details the predominant two-step synthetic strategy, which involves the initial formation of an ester precursor, ethyl 2-phenyl-1H-imidazole-4-carboxylate, followed by a robust hydrolysis to yield the target carboxylic acid. We will explore the underlying chemical principles, provide detailed, field-proven experimental protocols, and discuss methods for purification and characterization. The guide is intended for researchers, chemists, and professionals in the pharmaceutical industry, offering both foundational knowledge and practical application insights.

Introduction to this compound

This compound is a bifunctional organic molecule featuring a central imidazole ring substituted with a phenyl group at the 2-position and a carboxylic acid at the 4-position. This unique arrangement of aromatic, basic (imidazole), and acidic (carboxylic acid) functionalities makes it a versatile building block for the synthesis of more complex molecules with potential biological activity.

Chemical Structure and Properties:

| Property | Value |

| Molecular Formula | C₁₀H₈N₂O₂ |

| Molecular Weight | 188.18 g/mol [3] |

| IUPAC Name | This compound[3] |

| CAS Number | 77498-98-7[3] |

| Appearance | Typically a white to off-white solid |

The imidazole core is a 5-membered aromatic heterocycle containing two nitrogen atoms. Its presence is fundamental to the structure of essential biomolecules like the amino acid histidine and purines. The strategic placement of phenyl and carboxyl groups allows for diverse chemical modifications, making it a valuable scaffold in the design of novel therapeutic agents.

Overview of Synthetic Strategies

The construction of the imidazole ring is a classic objective in heterocyclic chemistry. Multicomponent reactions, such as the Debus-Radziszewski synthesis, are foundational methods that assemble the ring from simpler acyclic precursors like a 1,2-dicarbonyl, an aldehyde, and an ammonia source in a single step.[4][5][6]

However, for synthesizing a specifically substituted target like this compound, a more controlled, stepwise approach is often more efficient and higher-yielding. The most reliable and frequently employed strategy is a two-step process, which decouples the imidazole ring formation from the final acidic functionality.

-

Step 1: Imidazole Ester Synthesis: Formation of an intermediate ester, typically ethyl 2-phenyl-1H-imidazole-4-carboxylate. This step builds the core heterocyclic structure.

-

Step 2: Saponification: Hydrolysis of the ester group to the desired carboxylic acid. This is a standard and high-yielding transformation.[7]

Caption: High-level workflow for the two-step synthesis.

Detailed Synthesis Pathway

This section provides a granular, step-by-step guide for the synthesis, including reaction mechanisms and detailed experimental protocols.

Part A: Synthesis of Ethyl 2-phenyl-1H-imidazole-4-carboxylate

The formation of the imidazole ring in this step is efficiently achieved via the condensation of an amidine with an α-haloketone. This method offers excellent regiochemical control.

Reaction Principle & Mechanism:

The synthesis involves the reaction between benzamidine (providing the C2-phenyl and N1/N3 atoms) and an α-halo-β-ketoester, such as ethyl 2-chloroacetoacetate or ethyl 3-bromo-2-oxopropanoate. The mechanism proceeds through an initial nucleophilic attack by one of the amidine nitrogens on the carbon bearing the halogen, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazole ring.

Caption: Mechanistic steps for imidazole ring formation.

Experimental Protocol:

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzamidine hydrochloride (1.0 eq) and a suitable base such as sodium bicarbonate (2.5 eq).

-

Solvent: Add 100 mL of ethanol to the flask.

-

Addition of Ketoester: While stirring, slowly add ethyl 2-chloroacetoacetate (1.1 eq) to the mixture.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude ester can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.

Data Summary: Ester Synthesis

| Parameter | Value |

| Key Reactants | Benzamidine HCl, Ethyl 2-chloroacetoacetate |

| Base | Sodium Bicarbonate (NaHCO₃) |

| Solvent | Ethanol |

| Temperature | Reflux (~78 °C) |

| Typical Yield | 75-85% |

Part B: Hydrolysis to this compound

This step converts the intermediate ester into the final carboxylic acid via a standard saponification reaction.

Reaction Principle:

Ester hydrolysis is achieved by heating the ester in the presence of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an aqueous or mixed aqueous/alcoholic solvent system. The reaction yields the carboxylate salt, which is subsequently protonated by adding a strong acid to precipitate the desired carboxylic acid.[7]

Experimental Protocol:

-

Setup: In a 250 mL round-bottom flask, dissolve the purified ethyl 2-phenyl-1H-imidazole-4-carboxylate (1.0 eq) from the previous step in a mixture of ethanol (50 mL) and water (50 mL).

-

Base Addition: Add potassium hydroxide (KOH, 3.0 eq) to the solution.[7]

-

Reaction: Heat the mixture to reflux for 2-3 hours. The reaction is complete when TLC analysis shows the disappearance of the starting ester.

-

Work-up: Cool the reaction mixture to room temperature. If desired, remove the ethanol under reduced pressure.

-

Acidification & Precipitation: Cool the aqueous solution in an ice bath and slowly add concentrated hydrochloric acid (HCl) or sulfuric acid solution to adjust the pH to approximately 1-2.[7] A white precipitate of this compound will form.

-

Isolation: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake with several portions of cold deionized water to remove residual salts.

-

Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Purification and Characterization

Thorough purification and characterization are critical to validate the identity and purity of the synthesized compound, a mandatory step in any drug development pipeline.[8]

Purification

The primary method for purifying the final product is recrystallization .[9]

Recrystallization Protocol:

-

Dissolve the crude carboxylic acid in a minimal amount of a hot solvent, such as an ethanol/water or DMF/water mixture.

-

If the solution is colored, a small amount of activated charcoal can be added, and the mixture is heated for a few more minutes.

-

Hot-filter the solution to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and dry them under vacuum.[10]

Characterization

A combination of spectroscopic techniques is used to confirm the structure and purity of this compound.

Summary of Analytical Data:

| Technique | Expected Results |

| ¹H NMR (DMSO-d₆) | Signals for aromatic protons (phenyl and imidazole rings), a broad singlet for the N-H proton, and a very broad singlet for the carboxylic acid O-H proton.[8][11] |

| ¹³C NMR (DMSO-d₆) | Resonances corresponding to the carbonyl carbon (~165 ppm), and distinct signals for the carbons of the imidazole and phenyl rings.[12][13] |

| Mass Spec (ESI-) | Expected [M-H]⁻ peak at m/z ≈ 187.05. |

| FTIR (KBr, cm⁻¹) | Broad O-H stretch (~2500-3300 cm⁻¹), N-H stretch (~3100-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), and aromatic C=C stretches (~1450-1600 cm⁻¹).[14] |

Modern and Alternative Synthetic Approaches

While the described two-step method is robust, the field of organic synthesis continually evolves. Modern approaches focus on improving efficiency, safety, and environmental impact ("green chemistry").[15][16]

-

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times for both the ring formation and hydrolysis steps, often from hours to minutes, while improving yields.[1]

-

Catalysis: Research into novel catalysts, such as ionic liquids or solid-supported acids, aims to replace traditional reagents, simplify work-up procedures, and allow for catalyst recycling.[1][17]

-

One-Pot Procedures: Some advanced methods combine the condensation and hydrolysis steps into a single reaction vessel, improving operational efficiency, although this can sometimes compromise yield and purity.[14][18]

Conclusion

The synthesis of this compound is most reliably accomplished through a well-established two-step pathway involving the formation of an ethyl ester intermediate followed by saponification. This method provides high yields and a pure product suitable for further use in research and drug development. The detailed protocols and characterization data presented in this guide serve as a validated foundation for scientists and researchers. Continued innovation in synthetic methodology, particularly in the areas of microwave-assisted reactions and green catalysis, promises to further refine and optimize the production of this valuable chemical building block.

References

- 1. ijprajournal.com [ijprajournal.com]

- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 3. This compound | C10H8N2O2 | CID 2738139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 5. scribd.com [scribd.com]

- 6. mdpi.com [mdpi.com]

- 7. 1H-Imidazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]

- 11. This compound hydrate(1052410-02-2) 1H NMR spectrum [chemicalbook.com]

- 12. rsc.org [rsc.org]

- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 14. medcraveonline.com [medcraveonline.com]

- 15. An expeditious green route toward 2-aryl-4-phenyl-1H-imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. An expeditious green route toward 2-aryl-4-phenyl-1H-imidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst [pubs.sciepub.com]

- 18. Imidazole synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Physicochemical Properties of 2-Phenyl-1H-imidazole-4-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

2-Phenyl-1H-imidazole-4-carboxylic acid is a heterocyclic organic compound featuring a core imidazole ring substituted with a phenyl group at the 2-position and a carboxylic acid group at the 4-position. The imidazole scaffold is a vital pharmacophore found in numerous natural products and synthetic drug molecules, prized for its diverse biological activities.[1] The presence of both an acidic carboxylic acid and a basic imidazole ring, along with a lipophilic phenyl group, imparts a unique combination of physicochemical properties to this molecule. These characteristics are of paramount importance, governing the compound's behavior in chemical and biological systems.

This guide provides a comprehensive analysis of the key physicochemical properties of this compound. It is intended for researchers, medicinal chemists, and drug development professionals who require a deep understanding of this molecule's characteristics to inform synthesis, formulation, and application strategies. We will delve into its structural attributes, ionization behavior (pKa), solubility, lipophilicity, and spectral characteristics, grounding the discussion in established experimental methodologies and their theoretical underpinnings.

Molecular Structure and Key Identifiers

A thorough understanding of a molecule begins with its fundamental structure and recognized identifiers.

-

Chemical Structure: C1=CC=C(C=C1)C2=NC=C(N2)C(=O)O

-

Key Identifiers:

Core Physicochemical Properties: A Quantitative Overview

The interplay of a molecule's functional groups dictates its physical and chemical behavior. The following table summarizes the key computed and experimental properties of this compound, which are critical for predicting its performance in research and development settings.

| Property | Value | Significance in Drug Development | Source |

| Molecular Weight | 188.18 g/mol | Adheres to Lipinski's Rule of Five (<500 Da), suggesting potential for good oral bioavailability. | --INVALID-LINK--[2] |

| XLogP3-AA (Lipophilicity) | 1.6 | Indicates a moderate balance between hydrophilicity and lipophilicity, which is often desirable for membrane permeability and aqueous solubility. | --INVALID-LINK--[2] |

| Hydrogen Bond Donors | 2 | The imidazole N-H and carboxylic acid O-H groups can participate in hydrogen bonding, influencing solubility and target binding. | --INVALID-LINK--[2] |

| Hydrogen Bond Acceptors | 3 | The nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxyl group act as acceptors, affecting solubility and molecular interactions. | --INVALID-LINK-- |

| pKa (Predicted) | ~3-4 (Carboxylic Acid), ~6-7 (Imidazole) | Governs the ionization state at physiological pH, impacting solubility, absorption, and receptor interaction. (Experimental determination is crucial). | [General Chemical Principles][4][5] |

Ionization Behavior: The pKa of Amphoteric Functionality

This compound is an amphoteric molecule, possessing both an acidic carboxylic acid group and a basic imidazole ring. The acid dissociation constants (pKa values) for these groups are arguably the most critical physicochemical parameters, as they determine the molecule's charge state across a range of pH values. This charge state profoundly influences solubility, membrane permeability, and binding to biological targets.

The carboxylic acid moiety is expected to have a pKa in the range of 3-4, typical for such groups adjacent to an aromatic system. The imidazole ring's basicity is attributed to the pyridine-like nitrogen, which can be protonated; its conjugate acid typically has a pKa around 6-7.

Diagram: pH-Dependent Ionization States

The following diagram illustrates the predominant ionic species of this compound at different physiological pH ranges.

Caption: Predominant ionic forms across pH ranges.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a robust method for determining the pKa values of ionizable compounds.[4] The causality behind this choice is its high precision and ability to resolve multiple ionization events.

Methodology:

-

Preparation: Accurately weigh the compound and dissolve it in a co-solvent system (e.g., water with a minimal amount of DMSO or methanol for initial dissolution) to a known concentration (e.g., 1-10 mM).

-

Acidification: Acidify the solution to a low starting pH (e.g., pH 2) with a standardized strong acid (e.g., 0.1 M HCl) to ensure all functional groups are fully protonated.

-

Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise aliquots.

-

Measurement: Record the pH of the solution using a calibrated pH meter after each addition of titrant. It is crucial to allow the reading to stabilize before proceeding.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which can be precisely identified from the inflection points on the titration curve or by analyzing the first and second derivatives of the curve.[4]

Workflow: Potentiometric Titration for pKa Determination

Caption: Workflow for experimental pKa determination.

Solubility: A Critical Parameter for Bioavailability

Aqueous solubility is a key determinant of a drug candidate's success, directly impacting its absorption and bioavailability.[6] Low solubility can lead to unreliable results in in-vitro assays and challenging formulation development.[7] Solubility is typically assessed under two conditions: kinetic and thermodynamic.

-

Kinetic Solubility: Measures the solubility of a compound precipitating from a DMSO stock solution added to an aqueous buffer. It is a high-throughput method used for early-stage screening.[8]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of a compound. It is determined by equilibrating an excess of the solid compound in a buffer over a longer period (e.g., 24 hours) and is crucial for lead optimization and formulation.[7][9]

Given the amphoteric nature of this compound, its solubility is expected to be highly pH-dependent, likely exhibiting a "U-shaped" profile with minimum solubility around its isoelectric point and higher solubility at low pH (cationic form) and high pH (anionic form).

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[6] Its selection is justified by its ability to ensure a true equilibrium is reached between the solid and dissolved states of the compound.

Methodology:

-

Compound Addition: Add an excess amount of the solid compound to a series of vials containing aqueous buffers of different, precisely known pH values (e.g., pH 2.0, 5.0, 7.4, 9.0).

-

Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[7]

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).[7][8]

-

Quantification: Determine the concentration of the dissolved compound in the clear filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.[7]

Workflow: Shake-Flask Solubility Assay

Caption: Workflow for thermodynamic solubility assay.

Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment.

-

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: Expected signals would include distinct aromatic protons from the phenyl ring, protons on the imidazole ring, and a broad signal for the exchangeable N-H and O-H protons.

-

¹³C NMR: Signals would correspond to the carbons of the phenyl group, the imidazole ring, and a characteristic downfield signal for the carboxylic acid carbonyl carbon (~160-180 ppm).[10] Spectral data for this compound is available in public databases.[2][11]

-

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule.

-

A broad O-H stretch from the carboxylic acid is expected around 2500-3300 cm⁻¹.

-

A strong C=O stretch from the carboxylic acid should appear around 1700 cm⁻¹.

-

C=N and C=C stretching vibrations from the imidazole and phenyl rings would be observed in the 1450-1650 cm⁻¹ region.[12]

-

An N-H stretch from the imidazole ring would be visible around 3100-3300 cm⁻¹.

-

-

UV-Vis Spectroscopy: Ultraviolet-Visible spectroscopy provides information on the conjugated systems within the molecule. The conjugated system formed by the phenyl and imidazole rings is expected to produce strong absorbance in the UV region, typically between 250-300 nm.[13][14]

Conclusion

The physicochemical properties of this compound define its potential as a scaffold in medicinal chemistry and materials science. Its moderate molecular weight and lipophilicity are favorable from a drug design perspective. However, its character as a pH-dependent amphoteric compound is the dominant feature. A comprehensive understanding and experimental determination of its pKa values and pH-solubility profile are critical for any development program. The protocols and theoretical background provided in this guide offer a robust framework for researchers to accurately characterize this molecule, enabling informed decisions in lead optimization, formulation development, and the design of novel bioactive agents.

References

- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 2. This compound | C10H8N2O2 | CID 2738139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2abiotech.net [2abiotech.net]

- 4. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Complete measurement of the pKa values of the carboxyl and imidazole groups in Bacillus circulans xylanase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. enamine.net [enamine.net]

- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. rsc.org [rsc.org]

- 11. This compound hydrate(1052410-02-2) 1H NMR [m.chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. connectjournals.com [connectjournals.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure Analysis of 2-Phenyl-1H-imidazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Structural Significance of a Privileged Scaffold

The imidazole ring is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] When functionalized with both a phenyl group and a carboxylic acid, as in 2-Phenyl-1H-imidazole-4-carboxylic acid, the resulting molecule presents a unique combination of aromatic, hydrogen-bond donor, and hydrogen-bond acceptor features. This trifecta of functionalities makes it a compelling scaffold for interacting with biological targets, particularly enzymes and receptors where hydrogen bonding and hydrophobic interactions are paramount. Understanding the precise three-dimensional arrangement of this molecule in the solid state through crystal structure analysis is fundamental to predicting its behavior in biological systems and guiding rational drug design. This guide provides a comprehensive overview of the methodologies and expected structural insights for the crystal structure analysis of this compound, drawing upon established data from closely related analogues to present a cohesive and predictive analysis.

Synthesis and Crystallization: From Molecule to Measurable Crystal

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthetic Pathway

The synthesis of this compound and its derivatives can be achieved through various established synthetic routes. A common and effective method is a multi-component reaction, which offers the advantage of efficiency and atom economy. For instance, a one-pot synthesis could involve the condensation of benzaldehyde, a dicarbonyl compound, and ammonium acetate.

A plausible synthetic route, adapted from methodologies for similar imidazole derivatives, is the condensation of a glyoxal derivative with benzaldehyde and ammonia, followed by oxidation of a precursor functional group to the carboxylic acid.

Experimental Protocol: Illustrative Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the appropriate starting materials (e.g., a derivative of glyoxal, benzaldehyde, and ammonium acetate) in a suitable solvent such as glacial acetic acid.

-

Reaction Execution: Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice water. The crude product will precipitate out of the solution.

-

Purification: Collect the solid by filtration, wash with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the purified this compound.

Single Crystal Growth

The growth of a single crystal suitable for X-ray diffraction is often the most challenging step. The key is to allow the molecules to slowly and orderly arrange themselves into a crystal lattice.

Common Crystallization Techniques:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile solvent (the "anti-solvent"). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

The choice of solvent is critical and is often determined empirically. Common solvents for this class of compounds include ethanol, methanol, dimethylformamide (DMF), and mixtures with water.

Single-Crystal X-ray Diffraction: Visualizing the Molecular Architecture

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the atomic-level structure of a crystalline solid.

The Experimental Workflow

The process involves irradiating a single crystal with a focused beam of X-rays and measuring the resulting diffraction pattern. The positions and intensities of the diffracted spots contain the information needed to reconstruct the three-dimensional arrangement of atoms in the crystal.

References

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-Phenyl-1H-imidazole-4-carboxylic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Spectrum

In modern drug discovery and materials science, the precise identification and structural elucidation of novel chemical entities are paramount. 2-Phenyl-1H-imidazole-4-carboxylic acid (PubChem CID: 2738139) represents a foundational scaffold in medicinal chemistry, appearing in molecules designed for a range of therapeutic targets.[1][2] Its value lies in the combination of the aromatic phenyl group, the versatile imidazole ring, and the reactive carboxylic acid moiety, which allows for extensive derivatization.[3][4]

This guide moves beyond a simple recitation of spectral data. As a senior application scientist, my objective is to provide a framework for understanding the data. We will explore not just the "what" but the "why"—the causality behind experimental choices, the logic of spectral interpretation, and the interconnectedness of different analytical techniques. This document is designed to be a self-validating system, empowering you to confidently characterize this molecule and its analogues.

Molecular Blueprint and Analytical Strategy

Before delving into specific techniques, we must establish a clear analytical workflow. The structural features of this compound—a moderately complex aromatic system with acidic and basic centers—dictate our choice of methods.

The molecular formula is C₁₀H₈N₂O₂ with a monoisotopic mass of approximately 188.06 Da.[5] Our strategy will involve a multi-technique approach to unambiguously confirm this structure.

Caption: High-level workflow for spectroscopic analysis.

The first step is to establish a common atom numbering system, which will be used for all subsequent spectral assignments.

Caption: Numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential.

Expertise & Causality: Experimental Protocol

A robust NMR protocol is critical for obtaining high-quality, interpretable data.

Protocol: ¹H and ¹³C NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Scientific Rationale: DMSO-d₆ is the solvent of choice for several key reasons. First, it effectively solubilizes the polar carboxylic acid. Second, and most importantly, its high boiling point and ability to form hydrogen bonds allow for the observation of exchangeable protons (the N-H of the imidazole and the O-H of the carboxylic acid) as broad singlets. In contrast, using D₂O would lead to rapid H-D exchange, rendering these crucial protons invisible.

-

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. Higher field strength provides better signal dispersion, which is crucial for resolving the overlapping aromatic proton signals.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: ~16 ppm.

-

Number of Scans: 16-32 scans to achieve adequate signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to ensure each unique carbon appears as a single line.

-

Spectral Width: ~200 ppm.

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of the ¹³C isotope.

-

¹H NMR Data Interpretation

The ¹H NMR spectrum will display signals corresponding to the imidazole ring proton, the five protons of the phenyl ring, and the two exchangeable protons.

-

Aromatic Region (δ 7.4 - 8.2 ppm): This region will be complex. The five protons of the phenyl group will appear here, likely as a series of multiplets. The ortho-protons (H2', H6') are expected to be the most downfield due to the electron-withdrawing effect of the imidazole ring. The meta- (H3', H5') and para- (H4') protons will be further upfield. The lone imidazole proton (H5) will also appear in this region, typically as a singlet. Based on data from similar imidazole derivatives, its chemical shift is expected around δ 7.5-7.8.[6][7]

-

Exchangeable Protons (δ > 12 ppm): The carboxylic acid proton (COOH) and the imidazole N-H proton are expected to appear as very broad singlets at the far downfield end of the spectrum. Their exact position can be concentration and temperature-dependent. The COOH proton signal is often found above δ 12.5 ppm, similar to other carboxylic acids.[8]

¹³C NMR Data Interpretation

The proton-decoupled ¹³C NMR spectrum will show 8 distinct signals for the 10 carbon atoms, as some carbons in the phenyl ring are chemically equivalent.

-

Carbonyl Carbon (δ ~165-170 ppm): The carboxylic acid carbonyl carbon (C6) will be the most downfield signal, characteristic of this functional group.[9]

-

Aromatic/Heteroaromatic Carbons (δ ~115-150 ppm):

-

C2: This carbon, situated between two nitrogen atoms and attached to the phenyl ring, will be significantly downfield, likely in the δ 145-150 ppm range.

-

C4 and C5: The chemical shifts of the imidazole ring carbons are influenced by the substituents. C4, attached to the carboxylic acid, will be distinct from C5.

-

Phenyl Carbons (C1' - C6'): Four signals are expected for the six phenyl carbons. C1' (the ipso-carbon attached to the imidazole) will be a quaternary signal. C2'/C6' and C3'/C5' will appear as two distinct signals, and C4' will be the fourth signal.

-

Summary of Expected NMR Data

| Assignment | ¹H NMR (DMSO-d₆) | ¹³C NMR (DMSO-d₆) |

| δ (ppm) | Multiplicity | |

| N1-H | > 12.0 | Broad s |

| C2 | - | - |

| C4 | - | - |

| C5-H | ~7.7 | s |

| C6 (COOH) | > 12.5 | Broad s |

| C1' | - | - |

| C2', C6'-H | ~8.0 | m |

| C3', C5'-H | ~7.5 | m |

| C4'-H | ~7.6 | m |

Note: These are predicted values based on typical chemical shifts for these functional groups and data from analogous structures. Actual experimental values may vary slightly.[6][7][8]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation patterns, serving as a powerful confirmation of the molecular formula.

Expertise & Causality: Experimental Protocol

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Scientific Rationale: ESI is a "soft" ionization technique ideal for polar molecules like ours. It generates intact molecular ions with minimal fragmentation. The compound has both a basic imidazole nitrogen and an acidic carboxylic acid, making it amenable to ionization in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.

-

-

Instrumentation: Infuse the sample solution into an ESI source coupled to a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Scientific Rationale: High-resolution mass spectrometry (HRMS) is crucial. It can measure the mass-to-charge ratio (m/z) to four or five decimal places, allowing for the unambiguous determination of the elemental composition and distinguishing it from other compounds with the same nominal mass.

-

-

Data Acquisition:

-

Positive Ion Mode: Scan for ions to detect the protonated molecule [M+H]⁺.

-

Negative Ion Mode: Scan for ions to detect the deprotonated molecule [M-H]⁻.

-

Data Interpretation

-

Molecular Ion Peak:

-

The monoisotopic mass of C₁₀H₈N₂O₂ is 188.0586 Da.[5]

-

In positive ion mode, the primary peak observed should correspond to [M+H]⁺ at m/z 189.0659 .

-

In negative ion mode, the primary peak should be [M-H]⁻ at m/z 187.0514 .

-

-

Isotope Pattern: The presence of a smaller peak at M+1 (e.g., m/z 190.06xx in positive mode) due to the natural abundance of ¹³C will also be observed, further confirming the carbon count.

-

Fragmentation: While ESI is soft, some in-source fragmentation can occur. A common fragmentation pathway for the [M+H]⁺ ion would be the loss of water (H₂O, 18 Da) or formic acid (HCOOH, 46 Da), leading to fragment ions that can provide additional structural clues.

Summary of Expected MS Data

| Ion Mode | Ion Species | Calculated m/z |

| Positive ESI | [M+H]⁺ | 189.0659 |

| Negative ESI | [M-H]⁻ | 187.0514 |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.

Expertise & Causality: Experimental Protocol

Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For a solid sample, the preferred method is using a KBr (potassium bromide) pellet or Attenuated Total Reflectance (ATR).

-

Scientific Rationale (KBr Pellet): Grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk eliminates solvent interference and produces a high-quality spectrum. KBr is IR-transparent in the typical analysis range.

-

Scientific Rationale (ATR): ATR is a simpler technique requiring minimal sample preparation. The solid is pressed directly against a high-refractive-index crystal (like diamond). It is excellent for rapid screening.

-

-

Instrumentation: Acquire the spectrum using an FTIR spectrometer.

-

Data Acquisition: Scan from 4000 cm⁻¹ to 400 cm⁻¹. A background scan of the empty sample compartment (or just the KBr pellet) must be taken first and subtracted from the sample spectrum.

Data Interpretation

The IR spectrum will be dominated by absorptions from the carboxylic acid, the N-H bond, and the aromatic rings.

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from approximately 2500-3300 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.[10]

-

N-H Stretch (Imidazole): A moderate, somewhat broad peak around 3100-3300 cm⁻¹, often superimposed on the broad O-H stretch.

-

Aromatic C-H Stretch: Sharp, weaker bands appearing just above 3000 cm⁻¹.

-

C=O Stretch (Carbonyl): A very strong, sharp absorption band around 1700-1725 cm⁻¹. Its exact position can be influenced by conjugation and hydrogen bonding.

-

C=N and C=C Stretches (Aromatic Rings): A series of medium to strong bands in the 1450-1620 cm⁻¹ region, characteristic of the imidazole and phenyl rings.[7]

-

Fingerprint Region (< 1400 cm⁻¹): This region will contain a complex pattern of C-O stretching and C-H bending vibrations, which are unique to the molecule as a whole.

Summary of Expected IR Data

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Strong, Very Broad |

| N-H Stretch | Imidazole | 3100 - 3300 | Medium, Broad |

| Aromatic C-H Stretch | Phenyl, Imidazole | > 3000 | Weak to Medium |

| C=O Stretch | Carboxylic Acid | 1700 - 1725 | Strong, Sharp |

| C=N / C=C Stretches | Imidazole, Phenyl | 1450 - 1620 | Medium to Strong |

Conclusion: A Unified Structural Portrait

By integrating the data from NMR, MS, and IR spectroscopy, a complete and unambiguous structural portrait of this compound emerges. NMR defines the precise connectivity of the carbon-hydrogen framework. Mass spectrometry confirms the exact elemental composition and molecular weight. Finally, IR spectroscopy provides a rapid and definitive confirmation of the key functional groups. This multi-faceted approach, grounded in a clear understanding of the principles and protocols, ensures the highest degree of scientific integrity and confidence in the final structural assignment.

References

- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 2. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Phenyl-1H-imidazole-4-carboxylic Acid|RUO [benchchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | C10H8N2O2 | CID 2738139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. medcraveonline.com [medcraveonline.com]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

An In-depth Technical Guide to 2-Phenyl-1H-imidazole-4-carboxylic acid: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Phenyl-1H-imidazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Delving into its historical discovery, this document elucidates the foundational synthetic methodologies, particularly the Debus-Radziszewski reaction, that paved the way for its creation. Detailed experimental protocols for its synthesis are presented, alongside a thorough characterization of its physicochemical and spectroscopic properties. Furthermore, this guide explores the diverse applications of this imidazole derivative as a crucial building block in the development of novel therapeutic agents and functional materials, offering insights for researchers and professionals in drug discovery and chemical synthesis.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of biologically active natural products and synthetic drugs. Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions contribute to its versatile role in interacting with biological targets. The compound this compound combines this important heterocyclic core with a phenyl group at the 2-position, which can engage in pi-stacking and hydrophobic interactions, and a carboxylic acid at the 4-position, providing a handle for further chemical modifications and influencing the molecule's overall polarity and solubility. These structural features make it a valuable starting material for the synthesis of a diverse range of derivatives with potential therapeutic applications.

Historical Perspective: The Genesis of Imidazole Synthesis

The journey to this compound begins with the discovery of the imidazole core itself. In 1858, German chemist Heinrich Debus first reported the synthesis of the parent imidazole ring, which he named "glyoxaline," through the reaction of glyoxal and ammonia. This foundational work laid the groundwork for the field of imidazole chemistry.

Decades later, in 1882, Polish chemist Bronisław Leonard Radziszewski significantly expanded upon Debus's discovery. Radziszewski demonstrated that a wide variety of imidazoles could be synthesized by reacting a 1,2-dicarbonyl compound, an aldehyde, and ammonia in a multi-component reaction. This method, now known as the Debus-Radziszewski imidazole synthesis, became a cornerstone of heterocyclic chemistry and remains a commercially important route for the production of various imidazole derivatives.

Synthetic Methodologies: Crafting this compound

The synthesis of this compound can be achieved through various adaptations of classical and modern synthetic methods. The choice of a particular route often depends on the availability of starting materials, desired scale, and required purity.

The Debus-Radziszewski Approach: A Classic Route

The Debus-Radziszewski reaction provides a direct and convergent pathway to the this compound scaffold. This one-pot, three-component condensation reaction is a powerful tool for the construction of substituted imidazoles.

Reaction Mechanism:

The reaction is generally understood to proceed in two main stages:

-

Diimine Formation: The 1,2-dicarbonyl compound reacts with two equivalents of ammonia to form a diimine intermediate.

-

Condensation and Cyclization: The diimine then condenses with the aldehyde, followed by cyclization and aromatization to yield the imidazole ring.

Caption: Generalized mechanism of the Debus-Radziszewski imidazole synthesis.

Experimental Protocol:

A representative procedure for the synthesis of this compound via the Debus-Radziszewski reaction is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a suitable 1,2-dicarbonyl precursor bearing a carboxylic acid or ester group (e.g., pyruvic acid or its ester) is dissolved in a polar solvent such as ethanol or acetic acid.

-

Addition of Reagents: Benzaldehyde and an excess of an ammonia source, typically ammonium acetate, are added to the solution.

-

Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup and Isolation: Upon completion, the reaction mixture is cooled to room temperature. If the product precipitates, it is collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is purified.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Alternative Synthetic Routes

While the Debus-Radziszewski reaction is a mainstay, other methods have been developed for the synthesis of substituted imidazole-4-carboxylic acids. These can offer advantages in terms of substrate scope, reaction conditions, and yield.

One such alternative involves the cyclization of an amidine with an α-halocarbonyl compound. For the synthesis of the target molecule, this could involve the reaction of benzamidine with an ester of 3-halo-2-oxopropanoic acid, followed by hydrolysis of the ester to the carboxylic acid.

Caption: Alternative synthesis of this compound.

Physicochemical and Spectroscopic Characterization

The unambiguous identification and confirmation of the purity of this compound are crucial for its use in research and development. A combination of analytical techniques is employed for its characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₈N₂O₂ |

| Molecular Weight | 188.18 g/mol |

| Appearance | White to off-white solid |

| Melting Point | >300 °C (decomposes) |

| Solubility | Sparingly soluble in water, soluble in polar organic solvents like DMSO and DMF. |

Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, characteristic signals would include those for the aromatic protons of the phenyl ring, the proton on the imidazole ring, and the acidic proton of the carboxylic acid, which is often broad and may exchange with deuterium in deuterated solvents.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the different carbon environments. Key signals would correspond to the carbonyl carbon of the carboxylic acid, the carbons of the imidazole ring, and the carbons of the phenyl group. Due to tautomerization of the imidazole ring in solution, some carbon signals may be broadened or less intense.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is used to identify the functional groups present. Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, C=N and C=C stretching vibrations of the imidazole and phenyl rings, and N-H stretching of the imidazole ring.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum would show a molecular ion peak corresponding to the exact mass of this compound.

Applications in Drug Discovery and Materials Science

The structural features of this compound make it a versatile building block in the design and synthesis of new molecules with a wide range of potential applications.

A Scaffold for Novel Therapeutics

The imidazole core is a common motif in many approved drugs, and derivatives of this compound have been explored for various therapeutic targets. The carboxylic acid group provides a convenient point for derivatization, allowing for the synthesis of amides, esters, and other functional groups to modulate the compound's pharmacokinetic and pharmacodynamic properties.

-

Anticancer Agents: The 2-phenylimidazole scaffold has been investigated for its potential as an anticancer agent. Derivatives can be designed to inhibit specific enzymes or receptors involved in cancer cell proliferation and survival.

-

Anti-inflammatory Agents: Imidazole-containing compounds have shown promise as anti-inflammatory agents, often through the inhibition of enzymes like cyclooxygenase (COX).

-

Antimicrobial Agents: The imidazole ring is present in several antifungal and antibacterial drugs. Novel derivatives of this compound can be synthesized and screened for their activity against various pathogens.

A Building Block for Functional Materials

Beyond its applications in medicine, this compound can also serve as a precursor for the synthesis of functional organic materials. The combination of the aromatic rings and the carboxylic acid group allows for the formation of coordination polymers, metal-organic frameworks (MOFs), and other supramolecular assemblies with interesting optical, electronic, or catalytic properties.

Conclusion

This compound, a molecule with a rich historical lineage rooted in the pioneering work of Debus and Radziszewski, continues to be a compound of significant interest for chemists and pharmacologists. Its straightforward synthesis, coupled with the versatile reactivity of its functional groups, ensures its continued importance as a key building block in the quest for novel therapeutics and advanced materials. This guide has provided a comprehensive overview of its discovery, synthesis, characterization, and applications, serving as a valuable resource for researchers in the field.

Solubility of 2-Phenyl-1H-imidazole-4-carboxylic acid in organic solvents

An In-Depth Technical Guide to the Solubility of 2-Phenyl-1H-imidazole-4-carboxylic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (C₁₀H₈N₂O₂), a heterocyclic compound of significant interest in medicinal chemistry and materials science. In the absence of extensive, publicly available quantitative solubility data for this specific molecule, this document establishes a robust predictive framework based on its fundamental physicochemical properties and the principles of solute-solvent interactions. We analyze its amphiphilic structure, featuring a hydrophobic phenyl group and hydrophilic imidazole and carboxylic acid moieties, to provide qualitative solubility predictions across a range of common organic solvents. Furthermore, this guide delivers a detailed, field-proven experimental protocol for the quantitative determination of thermodynamic solubility using the gold-standard shake-flask method. This document is intended to empower researchers, chemists, and drug development professionals with the theoretical knowledge and practical tools necessary to effectively utilize this compound in their work.

Introduction: The Significance of this compound

This compound is a bifunctional organic molecule featuring a rigid imidazole core, a carboxylic acid group capable of hydrogen bonding and salt formation, and a nonpolar phenyl substituent. This unique combination of functional groups makes it a valuable building block (scaffold) in the synthesis of pharmacologically active agents and functional materials. The imidazole nucleus is a common feature in many pharmaceuticals, and the carboxylic acid group provides a handle for forming derivatives or interacting with biological targets.

Understanding the solubility of this compound is a critical first step in its application. Solubility dictates the choice of solvents for chemical synthesis, influences the feasibility of purification by crystallization, and is a crucial determinant of bioavailability in drug development. This guide provides the foundational knowledge to predict and experimentally verify its solubility behavior.

Physicochemical Profile: The Molecular Basis of Solubility

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. The key to understanding the behavior of this compound lies in recognizing its distinct structural domains.

Molecular Structure:

An In-depth Technical Guide to 2-Phenyl-1H-imidazole-4-carboxylic Acid: A Cornerstone for Drug Discovery

This guide offers a comprehensive overview of 2-phenyl-1H-imidazole-4-carboxylic acid, a pivotal heterocyclic building block in medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, and its significant applications as a scaffold for novel therapeutic agents.

Core Molecular Attributes

This compound is an aromatic heterocyclic compound featuring a phenyl group attached to an imidazole ring which is substituted with a carboxylic acid moiety. This unique combination of a rigid, planar imidazole core and a reactive carboxylic acid handle makes it a valuable intermediate in the synthesis of complex, biologically active molecules.

Key Properties:

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O₂ | [1] |

| Molecular Weight | 188.18 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-phenyl-1H-imidazole-5-carboxylic acid | [1][2] |

| CAS Number | 77498-98-7 | [1] |

Synthesis and Chemical Reactivity

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common approach involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia, in what is known as the Radziszewski synthesis. More modern and efficient methods, including solid-phase synthesis and microwave-assisted protocols, have been developed to improve yields and reduce reaction times.[3]

The reactivity of this molecule is dominated by the carboxylic acid group, which can readily undergo esterification, amidation, and other coupling reactions. This allows for the straightforward diversification of the molecular scaffold, enabling the creation of extensive libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies.[4][5]

General Synthetic Workflow:

Caption: Generalized workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The imidazole nucleus is a common feature in many biologically active compounds and approved drugs. The structural motif of this compound has been identified in compounds investigated for a range of therapeutic areas.

Kinase Inhibitors

The planar imidazole core of this compound can effectively interact with the active sites of kinases, making it a valuable scaffold for the design of kinase inhibitors.[4] By modifying the substituents on the phenyl and imidazole rings, researchers can tune the selectivity and potency of these inhibitors for specific kinase targets implicated in diseases such as cancer and inflammatory disorders.

Antiplatelet Agents

Derivatives of imidazole-4-carboxylic acid have been synthesized and evaluated for their antiplatelet activity.[6] These compounds have shown potential in inhibiting platelet aggregation induced by various agonists, with some exhibiting cyclooxygenase-1 (COX-1) inhibitory and PAF antagonistic activities.[6] The modular nature of the this compound scaffold allows for systematic modifications to optimize their antiplatelet profile.

HIV-1 Integrase Inhibitors

Novel 1,5-diaryl-1H-imidazole-4-carboxylic acids and their corresponding carbohydrazides have been designed and synthesized as inhibitors of the interaction between the HIV-1 integrase and the host protein LEDGF/p75.[7] This interaction is crucial for viral replication, and its inhibition represents a promising strategy for the development of new antiretroviral drugs. The this compound core serves as a key building block in the synthesis of these potential inhibitors.

Experimental Protocol: Amide Coupling

To illustrate the utility of this compound as a synthetic intermediate, a general protocol for an amide coupling reaction is provided below. This reaction is fundamental in the construction of more complex molecules for drug discovery.

Objective: To synthesize an N-substituted amide derivative of this compound.

Materials:

-

This compound

-

Amine of choice (e.g., benzylamine)

-

Coupling agent (e.g., HATU, HBTU)

-

Organic base (e.g., DIPEA, triethylamine)

-

Anhydrous solvent (e.g., DMF, DCM)

Procedure:

-

Dissolve this compound (1 equivalent) in the anhydrous solvent in a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the coupling agent (1.1 equivalents) and the organic base (2 equivalents) to the solution and stir for 10-15 minutes at room temperature.

-

Add the desired amine (1.2 equivalents) to the reaction mixture.

-

Allow the reaction to proceed at room temperature for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

Drug Discovery Workflow Utilizing the Scaffold:

References

- 1. This compound | C10H8N2O2 | CID 2738139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pschemicals.com [pschemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. 1-Phenyl-1H-imidazole-4-carboxylic Acid|RUO [benchchem.com]

- 5. Page loading... [guidechem.com]

- 6. Synthesis and antiplatelet activity of new imidazole-4-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Frontier of Novel Imidazole Compounds

Executive Summary

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic characteristics, hydrogen bonding capability, and structural rigidity enable it to interact with a wide array of biological targets, making it a cornerstone in the development of new therapeutic agents.[1][3] This guide provides an in-depth exploration of the burgeoning field of novel imidazole derivatives, moving beyond established drugs to focus on the synthesis, biological activities, and therapeutic potential of next-generation compounds. We will dissect the key mechanisms of action, provide validated experimental protocols for their evaluation, and offer insights into the structure-activity relationships that govern their efficacy. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to navigate and innovate within this promising chemical space.

The Imidazole Scaffold: A Nexus of Chemical Versatility and Biological Activity

First synthesized in 1858, the imidazole nucleus is not just a synthetic curiosity but a fundamental component of life, present in essential biomolecules like the amino acid histidine, purines in DNA, and histamine.[4][5] Its versatility stems from several key physicochemical properties:

-

Aromaticity and Electron Distribution: The electron-rich nature of the ring allows it to participate in π-π stacking and other non-covalent interactions with biological macromolecules.[6]

-

Hydrogen Bonding: The two nitrogen atoms act as both hydrogen bond donors and acceptors, facilitating precise molecular recognition at enzyme active sites and receptor binding pockets.[5]

-

Synthetic Tractability: The imidazole ring can be synthesized through various established methods, such as the Debus synthesis, van Leusen reaction, and multicomponent reactions, allowing for the creation of diverse chemical libraries with substitutions at multiple positions.[4][7][8]

These features have enabled the development of numerous FDA-approved drugs for a wide range of conditions, from fungal infections (e.g., Ketoconazole) to cancer (e.g., Dacarbazine).[9][10] This guide, however, focuses on the next wave of innovation, exploring novel derivatives with enhanced potency, selectivity, and novel mechanisms of action.

Workflow for Novel Imidazole Compound Discovery and Evaluation

The path from a novel chemical concept to a potential drug candidate is a rigorous, multi-step process. The following workflow illustrates the typical progression for developing and validating new imidazole-based therapeutics.

Caption: High-level workflow for imidazole drug discovery.

Key Biological Activities and Therapeutic Targets

Novel imidazole derivatives are being investigated across a multitude of therapeutic areas. This section details the most active fields of research, including mechanisms of action and validated testing protocols.

Anticancer Activity

The development of imidazole-based anticancer agents is a highly active field, with compounds designed to target various hallmarks of cancer.[11]

Mechanisms of Action:

-

Kinase Inhibition: Many cancers are driven by aberrant kinase signaling. The imidazole scaffold is particularly well-suited for designing inhibitors of kinases like EGFR, BCR-ABL, and ATM kinase.[3][12] These compounds compete with ATP at the enzyme's active site, blocking downstream signaling pathways that control cell proliferation and survival.

-

Tubulin Polymerization Inhibition: Microtubules are essential for cell division, making them an attractive target. Certain imidazole derivatives can bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and apoptosis.[11][12]

-

Topoisomerase II Inhibition: These enzymes are critical for managing DNA topology during replication. Novel imidazoles have been shown to act as catalytic inhibitors of Topoisomerase II, preventing the re-ligation of DNA strands and inducing cell death.[1][11]

-

Induction of Apoptosis via ROS: Some derivatives can increase intracellular levels of reactive oxygen species (ROS) within cancer cells, triggering apoptosis through oxidative stress pathways.[3]

Data Presentation: Cytotoxicity of Novel Imidazole Derivatives

| Compound ID | Target/Mechanism | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 1 | EGFR Inhibition | MCF-7 (Breast) | 3.02 | [12] |

| Compound 4 | β-Tubulin Destabilization | HCT116 (Colon) | 7.3 | [12] |

| Compound 16 | BCR-ABL Inhibition | K-562 (Leukemia) | 5.66 | [12] |

| Compound 41 | Tubulin Polymerization | HeLa (Cervical) | <0.01 (nM) | [12] |

| Compound 53 | Unknown | PC3 (Prostate) | 0.023 | [12] |

| Compound C17 | Unknown | PANC-1 (Pancreatic) | 0.063 | [1] |

Experimental Protocol: MTT Assay for Cellular Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the cytotoxic effect of a compound.[13] It measures the metabolic activity of cells, which correlates with the number of viable cells.[14]

Causality: This protocol is chosen for its reliability, high-throughput compatibility, and its principle: metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals.[13][14] The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[15]

-

Compound Treatment: Prepare serial dilutions of the novel imidazole compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a "vehicle control" (e.g., DMSO diluted in media) and a "no treatment" control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C.[1][15]

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[13] Following the treatment incubation, add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[16]

-

Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[13][15]

-

Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.[15]

-

Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13][15] Measure the absorbance (Optical Density, OD) at a wavelength of 490-590 nm using a microplate reader.[13][15]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Self-Validation: The inclusion of untreated and vehicle-only controls is critical. The vehicle control ensures that the solvent used to dissolve the compounds does not have intrinsic toxicity at the concentration used. A positive control (a known cytotoxic drug like Doxorubicin) should also be run to validate the assay's performance.

Antimicrobial Activity

With rising antimicrobial resistance, there is an urgent need for new classes of antibiotics and antifungals.[17] Imidazole derivatives have long been a source of antifungal agents (e.g., clotrimazole, miconazole), and novel compounds show promise against a broader spectrum of microbes, including resistant bacteria.[5][18]

Mechanisms of Action:

-

Ergosterol Synthesis Inhibition: In fungi, imidazoles inhibit the enzyme lanosterol 14α-demethylase, which is a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5] Disruption of this pathway compromises membrane integrity, leading to fungal cell death.

-

DNA Damage: Some nitroimidazole derivatives have been shown to be effective against M. tuberculosis.[9]

-

Membrane Disruption: Imidazole compounds can insert themselves into microbial cell membranes, disrupting their integrity and causing leakage of essential cellular components.[5]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[19][20] This is a standard method for quantifying the in-vitro susceptibility of bacteria and fungi to a given agent.[21]

Causality: This method is preferred for its quantitative results, efficiency, and suitability for testing multiple compounds against multiple microbial strains simultaneously. It provides a precise measure of a compound's potency.[20]

Step-by-Step Methodology:

-

Inoculum Preparation: Culture the microbial strain (e.g., S. aureus, C. albicans) overnight in an appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Dilute the culture to achieve a standardized concentration of ~5 x 10⁵ CFU/mL.[19]

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test imidazole compound in the broth medium. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the standardized microbial inoculum to each well, bringing the final volume to 200 µL.

-

Controls:

-

Growth Control: A well containing only broth and the microbial inoculum (no compound).

-

Sterility Control: A well containing only sterile broth.

-

Positive Control: A well containing a known antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole) to confirm the susceptibility of the test strain.

-

-

Incubation: Incubate the plate at 35-37°C for 16-24 hours.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth).[20] This can be confirmed by reading the absorbance at 600 nm.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Imidazole derivatives have shown potential as anti-inflammatory agents, primarily through the inhibition of key enzymes in the inflammatory cascade.[22][23]

Mechanism of Action: COX-2 Inhibition Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and catalyzes the production of prostaglandins, which are key inflammatory mediators.[24] Selective inhibition of COX-2 over the constitutively expressed COX-1 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects. Molecular docking studies suggest that imidazole derivatives can effectively bind to the active site of the COX-2 enzyme.[23]

Caption: Inhibition of the COX-2 pathway by imidazole compounds.

Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay

This assay measures the activity of the COX-2 enzyme by detecting the intermediate product, Prostaglandin G2, using a fluorescent probe.[24][25]

Causality: A fluorometric assay is chosen for its high sensitivity and suitability for high-throughput screening. It provides a direct measure of enzyme activity and its inhibition.[24]

Step-by-Step Methodology:

-

Reagent Preparation: Prepare all kit components (e.g., COX Assay Buffer, COX Probe, human recombinant COX-2 enzyme, Arachidonic Acid substrate) as per the manufacturer's instructions.[25]

-

Compound & Control Setup: In a 96-well white opaque plate, add 10 µL of the test imidazole compound diluted in assay buffer.

-

Enzyme Control (EC): Add 10 µL of Assay Buffer (no inhibitor).

-

Inhibitor Control (IC): Add a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.[24]

-

-

Reaction Mix: Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL of this mix to each well.

-

Enzyme Addition: Add 10 µL of the diluted human recombinant COX-2 enzyme to all wells except the background control. Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding 10 µL of the Arachidonic Acid substrate solution to all wells simultaneously, preferably using a multi-channel pipette.[24]

-

Fluorescence Measurement: Immediately measure the fluorescence kinetically (Ex/Em = 535/587 nm) at 25°C for 5-10 minutes.[24]

-

Data Analysis: Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic plot. Determine the percent inhibition for each test compound concentration relative to the Enzyme Control and calculate the IC₅₀ value.

Activity in Neurodegenerative Disorders

Emerging research highlights the potential of imidazole-based compounds in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.[26][27]

Mechanisms of Action:

-

Neuroprotection: Certain imidazole derivatives have been shown to protect neurons from cell death in various models of neurodegeneration.[28]

-

Anti-inflammatory Effects: Neuroinflammation is a critical component of neurodegenerative diseases. Imidazole compounds can exert anti-inflammatory effects in the central nervous system.[28][29]

-

Modulation of Imidazoline Receptors: These receptors have been identified as relevant targets in Alzheimer's disease, and novel imidazole ligands are being developed to modulate their activity.[28]